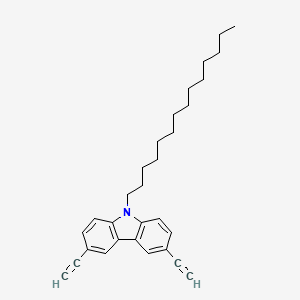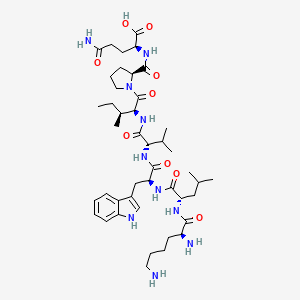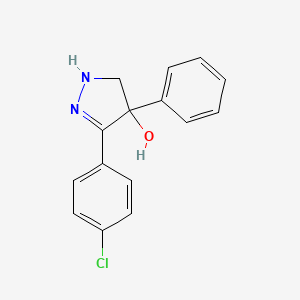![molecular formula C7H7N3O B14249747 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine CAS No. 210302-59-3](/img/structure/B14249747.png)
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.
Méthodes De Préparation
The synthesis of 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthetic route can be employed, where the starting materials undergo a series of reactions leading to the formation of the desired heterocyclic structure . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, this compound may find applications in the materials science industry, where its unique structural properties can be leveraged to develop new materials with desirable characteristics.
Mécanisme D'action
The mechanism of action of 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can be compared to other similar heterocyclic compounds, such as azepines, benzodiazepines, oxazepines, and thiazepines. While these compounds share some structural similarities, this compound is unique due to its specific arrangement of nitrogen and oxygen atoms within the ring
Propriétés
Numéro CAS |
210302-59-3 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2H-[1,3,5]oxadiazino[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H7N3O/c1-2-4-10-5-8-6-11-7(10)9-3-1/h1-5H,6H2 |
Clé InChI |
XAUAMBIBZZGIDP-UHFFFAOYSA-N |
SMILES canonique |
C1N=CN2C=CC=CN=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


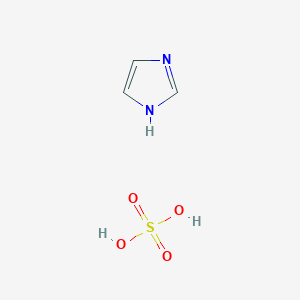
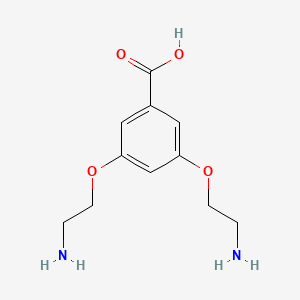
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)
![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)
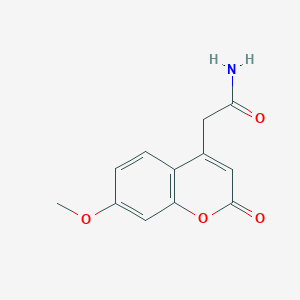

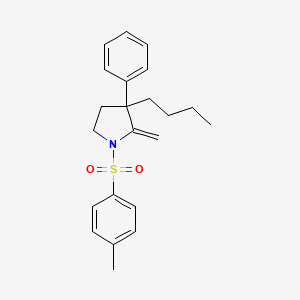
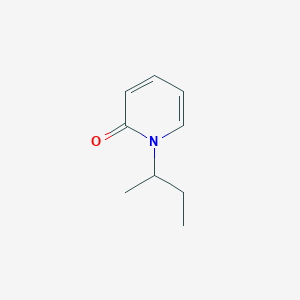
![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)

